molecular formula C27H26ClN5O3S B2501528 N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 391949-21-6

N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

Cat. No. B2501528
CAS RN: 391949-21-6
M. Wt: 536.05
InChI Key: SOSROMCIKAVYAW-UHFFFAOYSA-N
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Description

N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C27H26ClN5O3S and its molecular weight is 536.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on similar compounds, such as those involving chlorophenyl groups, triazole derivatives, and sulfanyl acetamides, has focused on their synthesis and characterization. For example, studies on chloroacetanilide herbicides and dichloroacetamide safeners have developed methods for their radiosynthesis at high specific activities, indicating the importance of these processes in tracking the metabolism and mode of action of such compounds (Latli & Casida, 1995). Similarly, the synthesis of 1,3-oxazoles and their anticancer evaluation highlight the potential therapeutic applications of related compounds, showcasing the importance of detailed characterization including IR, NMR spectroscopy, and mass spectrometry (Zyabrev et al., 2022).

Antimicrobial and Anticancer Potential

Several studies have explored the antimicrobial and anticancer potentials of compounds with core structures similar to the chemical of interest. For instance, new thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities, providing a basis for the development of new treatments (Baviskar et al., 2013). Additionally, triazole derivatives have been studied for their antifungal and antiprotozoal activities, suggesting the versatility of these compounds in addressing various types of infections (Pérez‐Villanueva et al., 2013).

Pharmacological Evaluation

The pharmacological evaluation of related compounds, including their potential for inhibiting cholinesterases, suggests a method for assessing the therapeutic utility of N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide. For instance, studies on N-aryl derivatives of triazole-thioacetamide for cholinesterase inhibition highlight the process of evaluating such compounds for neurodegenerative disease treatments (Riaz et al., 2020).

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN5O3S/c1-2-36-23-13-11-21(12-14-23)30-26(35)18-37-27-32-31-24(33(27)22-10-6-9-20(28)16-22)17-29-25(34)15-19-7-4-3-5-8-19/h3-14,16H,2,15,17-18H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSROMCIKAVYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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